molecular formula C15H15N3O3S2 B2924875 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 878683-12-6

2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2924875
CAS No.: 878683-12-6
M. Wt: 349.42
InChI Key: ZBMWLUOHXHTXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetically designed small molecule recognized for its potent inhibitory activity against key receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This dual-targeting mechanism positions it as a valuable chemical probe in oncological research, where it is used to investigate signaling pathways that drive tumor cell proliferation and angiogenesis. Recent studies highlight its efficacy in impairing cancer cell growth and inducing apoptosis in preclinical models . The compound's core structure, based on a thieno[2,3-d]pyrimidin-4-one scaffold, is strategically functionalized with a furan-methyl group and a sulfanyl acetamide side chain to optimize its binding affinity within the ATP-binding pockets of the target kinases. Its primary research value lies in exploring the therapeutic potential of multi-kinase inhibition and in studying the crosstalk between the EGFR and VEGFR pathways in various cancer types, including breast and colon cancer. Researchers utilize this compound to dissect the molecular mechanisms of drug resistance and to evaluate synergistic effects in combination therapy regimens.

Properties

IUPAC Name

2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-2-10-6-11-13(23-10)17-15(22-8-12(16)19)18(14(11)20)7-9-4-3-5-21-9/h3-6H,2,7-8H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMWLUOHXHTXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction with a suitable furan derivative.

    Attachment of the Acetamide Group:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring or the acetamide group, using appropriate nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Key Features Biological Activity (if reported)
Target Compound: 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide 3: Furan-2-ylmethyl; 6: Ethyl; 2: Sulfanylacetamide C₁₉H₁₈N₄O₃S₂ Enhanced H-bonding (acetamide), electron-rich furan, moderate lipophilicity Not directly reported; inferred from analogs
2-[(6-Ethyl-4-oxo-3-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide () 3: Phenyl; 6: Ethyl; 2: Sulfanylacetamide; N-(4-nitrophenyl) C₂₂H₁₉N₅O₄S₂ Nitro group (electron-withdrawing), higher molecular weight Likely cytotoxic or enzyme inhibitory
2-({3-Ethyl-4-oxo-6-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide () 3: Ethyl; 6: Phenyl; 2: Sulfanylacetamide C₂₄H₂₃N₃O₂S₂ Thieno[3,2-d]pyrimidine isomer, ethylphenyl group (lipophilic) Potential kinase inhibition
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () Triazole core with furan substituents Varies Triazole scaffold, anti-exudative activity Anti-inflammatory (comparable to diclofenac)

Key Findings from Structural Comparisons

Core Scaffold Differences: The target compound’s thieno[2,3-d]pyrimidine core differs from the thieno[3,2-d]pyrimidine isomer () in sulfur positioning, altering electronic properties and steric interactions . Triazole-based analogs () lack the fused thiophene-pyrimidine system but exhibit comparable anti-inflammatory activity, suggesting the acetamide group is critical for bioactivity .

Ethyl vs. Phenyl Groups: Ethyl at position 6 (target compound) reduces steric bulk compared to phenyl (), possibly enhancing solubility .

Biological Implications :

  • The sulfanylacetamide moiety is conserved across analogs, implying its role in target binding (e.g., via H-bonding or covalent interactions with cysteine residues).
  • Anti-exudative activity in triazole derivatives () suggests the target compound may share similar applications in inflammation or edema management .

Biological Activity

The compound 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[2,3-d]pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.

Research indicates that this compound acts primarily as an inhibitor of enzymes involved in purine biosynthesis. Specifically, it has been identified as a dual inhibitor of GARFTase (Glycinamide ribonucleotide formyltransferase) and AICARFTase (AICAR transformylase), both critical enzymes in the de novo purine synthesis pathway. The inhibition constants (Ki) for these enzymes have been reported as follows:

EnzymeKi (μM)
GARFTase2.97
AICARFTase9.48

These values suggest a moderate affinity for these targets, indicating potential for therapeutic applications in conditions where purine metabolism is dysregulated, such as cancer.

Antitumor Effects

The compound has shown promising results in various in vitro studies against cancer cell lines. In particular:

  • Inhibition of Cell Proliferation : Studies demonstrated that this compound exhibited significant antiproliferative activity against KB tumor cells with IC50 values ranging from 2.11 to 7.19 nM , depending on the specific analog used.
  • Folate Receptor Targeting : The compound selectively targets folate receptors (FR), which are overexpressed in many tumors, enhancing its potential as an anticancer agent.

Case Studies

One notable study evaluated the efficacy of this compound against human cancer cell lines expressing different folate transporters. The results indicated that the compound's activity was significantly enhanced in cells expressing the proton-coupled folate transporter (PCFT), suggesting a mechanism that leverages folate uptake pathways for improved drug delivery and efficacy.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound with other known inhibitors:

Compound NameTarget EnzymeIC50 (nM)Remarks
2-{(6-Ethyl...}GARFTase2.97Selective for FR-expressing cells
Compound AAICARFTase9.48Lower selectivity
Compound BOther Enzyme15.00Broad-spectrum inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.